molecular formula C14H18F3NO3S B2485647 N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034422-83-6

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2485647
CAS No.: 2034422-83-6
M. Wt: 337.36
InChI Key: TZNZFENROKNGEB-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms on both the cyclohexyl and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 4,4-difluorocyclohexanone, is reacted with an amine to form the corresponding amine derivative.

    Sulfonamide Formation: The amine derivative is then reacted with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide.

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the cyclohexyl and benzene rings can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the ethoxy substituent.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the fluorine atoms, while oxidation could lead to sulfonic acids.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of new materials with specific properties, such as hydrophobicity or thermal stability.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism by which N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)-4-methoxy-3-fluorobenzenesulfonamide
  • N-(4,4-difluorocyclohexyl)-4-ethoxy-3-chlorobenzenesulfonamide
  • N-(4,4-difluorocyclohexyl)-4-ethoxy-3-bromobenzenesulfonamide

Uniqueness

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the specific combination of substituents on the cyclohexyl and benzene rings. The presence of both ethoxy and fluorine groups can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S/c1-2-21-13-4-3-11(9-12(13)15)22(19,20)18-10-5-7-14(16,17)8-6-10/h3-4,9-10,18H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNZFENROKNGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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